

# Tosedostat's Inhibition of M1 Family Aminopeptidases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tosedostat** (formerly CHR-2797) is an orally bioavailable small molecule that functions as a potent inhibitor of the M1 family of zinc-dependent aminopeptidases.[1][2] It has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3][4][5] **Tosedostat** is a prodrug that, upon entering a cell, is converted by intracellular esterases into its active metabolite, CHR-79888.[1][6] This active form is poorly membrane-permeable, leading to its accumulation within the cell, where it exerts its inhibitory effects on target aminopeptidases.[1][7] The primary mechanism of action involves the disruption of protein turnover and amino acid homeostasis, which preferentially affects highly proliferative cancer cells.[8][9]

# Mechanism of Action: Depriving Cancer Cells of Essential Building Blocks

The M1 family of aminopeptidases, including aminopeptidase N (APN or CD13), puromycinsensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase, play a crucial role in the final stages of protein degradation.[2][6] They are responsible for cleaving single amino acids from the N-terminus of peptides, contributing to the intracellular pool of free amino acids required for the synthesis of new proteins.[4]

## Foundational & Exploratory





**Tosedostat**'s active metabolite, CHR-79888, potently inhibits these enzymes.[6] This inhibition leads to a state of amino acid deprivation within the cancer cell.[1][7] The consequences of this are multifaceted:

- Suppression of Protein Synthesis: With a depleted intracellular amino acid pool, the machinery for protein synthesis is hampered. This is evidenced by the inhibition of mTOR substrate phosphorylation, a key regulator of protein synthesis.[9][10]
- Induction of the Amino Acid Deprivation Response (AADR): Cells respond to amino acid scarcity by activating stress response pathways. **Tosedostat** treatment leads to the upregulation of genes involved in amino acid transport and metabolism, as well as the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[10][11]
- Pro-Apoptotic Effects: The sustained cellular stress caused by amino acid deprivation ultimately triggers apoptosis (programmed cell death). This is mediated, in part, by an increase in the levels of pro-apoptotic proteins such as Noxa.[1][7]

The selectivity of **tosedostat** for transformed cells over non-transformed cells is a key aspect of its therapeutic potential.[10] Cancer cells, with their high metabolic and proliferative rates, are thought to be more sensitive to disruptions in amino acid supply than their normal counterparts.[12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US FDA removes partial clinical hold on Cell Therapeutics' Tosedostat aminopeptidase inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. RePub, Erasmus University Repository: Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. [repub.eur.nl]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tosedostat | Aminopeptidase | AChR | TargetMol [targetmol.com]
- 8. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tosedostat's Inhibition of M1 Family Aminopeptidases: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1683859#tosedostat-s-role-in-inhibiting-m1-family-aminopeptidases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com